molecular formula C22H24N2O4 B012144 Succinate de cibenzoline CAS No. 100678-32-8

Succinate de cibenzoline

Numéro de catalogue: B012144
Numéro CAS: 100678-32-8
Poids moléculaire: 380.4 g/mol
Clé InChI: XFUIOIWYMHEPIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Cibenzoline succinate primarily targets the Sodium Channel Alpha Subunit (SCNA) in the heart . SCNA plays a crucial role in the initiation and conduction of action potentials, essential for the normal electrical activity and contraction of the heart .

Mode of Action

Cibenzoline succinate acts as a SCNA blocker . It normalizes the pulse by blocking the sodium channel of cardiac muscle, thereby stabilizing the membrane and prolonging the action potential duration . This interaction with its targets leads to a decrease in the heart’s excitability, reducing the likelihood of arrhythmias .

Biochemical Pathways

This can affect various cardiac functions and rhythms .

Pharmacokinetics

Cibenzoline succinate exhibits nonlinear pharmacokinetics and can be described by a two-compartment model with Michaelis-Menten elimination kinetics . The drug can be administered both orally and intravenously, with an oral bioavailability of about 85% . Its elimination half-life is approximately 8 to 12 hours, allowing for twice-daily administration . Factors such as age and renal function must be considered when determining dosage .

Result of Action

The action of cibenzoline succinate results in a decrease in the heart’s excitability, which can help normalize heart rhythms and treat conditions like tachyarrhythmia . On a cellular level, it affects various membrane ionic currents and action potentials of cardiac cells .

Action Environment

It’s known that factors like the patient’s age and renal function can impact the drug’s pharmacokinetics and, consequently, its efficacy

Méthodes De Préparation

La préparation du succinate de cibenzoline implique plusieurs voies de synthèse. Une méthode comprend l'oxydation du 2,2-diphénylcyclopropylméthanol à l'aide d'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde pour former l'aldéhyde correspondant. Cet aldéhyde est ensuite traité avec du chlorite de sodium, du peroxyde d'hydrogène et du dihydrogénophosphate de sodium dans l'acétonitrile-eau pour produire le composé acide. Enfin, le composé acide est condensé avec l'éthylènediamine en présence d'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et de triéthylamine dans le dichlorométhane pour produire du this compound .

Analyse Des Réactions Chimiques

Le succinate de cibenzoline subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent l'acide 2-iodoxybenzoïque, le chlorite de sodium, le peroxyde d'hydrogène, le dihydrogénophosphate de sodium, l'éthylènediamine, l'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et la triéthylamine . Les principaux produits formés à partir de ces réactions sont l'aldéhyde correspondant et le this compound .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux potassiques sensibles à l'ATP dans les cellules cardiaques et pancréatiques. Il interagit avec la sous-unité formant les pores du canal potassique (Kir6.2) du côté cytoplasmique . De plus, le this compound inhibe le courant potassique rectificateur retardé dans les cellules du nœud sinusal . Ce blocage des canaux potassiques conduit à la stabilisation des membranes des cellules cardiaques et à la prévention de l'activité électrique anormale, ce qui permet de traiter les arythmies .

Comparaison Avec Des Composés Similaires

Le succinate de cibenzoline est unique parmi les médicaments antiarythmiques en raison de son mécanisme d'action spécifique et de sa capacité à bloquer les canaux potassiques sensibles à l'ATP. Des composés similaires incluent :

Le this compound se distingue par son interaction spécifique avec la sous-unité Kir6.2 et sa double activité dans les cellules cardiaques et pancréatiques .

Activité Biologique

Cibenzoline succinate is a notable antiarrhythmic agent primarily classified under Class I antiarrhythmics. Its biological activity encompasses a variety of mechanisms, including sodium channel blockade, modulation of calcium currents, and inhibition of specific enzymes. This article delves into the pharmacological properties, metabolic pathways, clinical implications, and case studies related to cibenzoline succinate.

Cibenzoline succinate functions primarily by blocking sodium channels in cardiac tissues. This action decreases the excitability and conduction velocity of cardiac action potentials, which helps stabilize heart rhythms and prevent arrhythmias. Moreover, it has been shown to influence calcium currents within myocardial cells, contributing further to its therapeutic effects.

Pharmacokinetics and Metabolism

The metabolism of cibenzoline succinate is stereoselective, with significant involvement from cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Research indicates that the intrinsic clearance for the formation of its main metabolite, p-hydroxycibenzoline (M1), is significantly higher for the R(+)-enantiomer compared to the S(-)-enantiomer in human liver microsomes . The total intrinsic clearance values for both enantiomers are relatively close but indicate a slightly greater clearance for R(+)-cibenzoline .

Clinical Efficacy

Cibenzoline succinate has demonstrated effectiveness in managing ventricular tachyarrhythmias. A clinical study involving 33 patients showed that cibenzoline provided protection against ventricular tachycardia induction in 16 patients, while it significantly reduced ventricular ectopy from an average of 666 beats per hour to 190 beats per hour over an 8.8-month follow-up period . The drug was compared favorably against procainamide, another antiarrhythmic agent, highlighting its potential as an effective treatment option in selected cases .

Case Report: Severe Cibenzoline Succinate Poisoning

A significant case involved a 51-year-old woman who experienced refractory cardiac arrest following an overdose of cibenzoline succinate (6,900 mg) during a suicide attempt. The patient was managed using venoarterial extracorporeal membrane oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP). Despite initial interventions, plasma exchange did not effectively decrease plasma levels of cibenzoline succinate or improve hemodynamics. However, DHP showed some transient improvement in clinical symptoms .

Treatment MethodOutcome
V-A ECMOEffective in managing cardiac dysfunction
Plasma ExchangeNo significant improvement in hemodynamics
Direct HemoperfusionTransient improvement observed

This case underscores the challenges associated with treating severe poisoning from cibenzoline succinate and highlights the potential role of ECMO in managing such critical situations.

Comparative Analysis with Other Antiarrhythmics

Cibenzoline succinate shares similarities with other Class I antiarrhythmic agents. Below is a comparative table illustrating key characteristics:

Compound NameClassKey Characteristics
CibenzolineClass ISodium channel blocker; reduces ventricular ectopy
QuinidineClass IASodium channel blocker; used for atrial fibrillation
FlecainideClass ICPotent sodium channel blocker; used for ventricular arrhythmias
PropafenoneClass ICBlocks sodium channels; also has beta-blocking properties

Propriétés

IUPAC Name

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUIOIWYMHEPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57625-97-5
Record name Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57625-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0047820
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100678-32-8, 85589-37-3
Record name Cibenzoline succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100678-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cibenzoline succinate
Reactant of Route 2
Cibenzoline succinate
Reactant of Route 3
Cibenzoline succinate
Reactant of Route 4
Reactant of Route 4
Cibenzoline succinate
Reactant of Route 5
Cibenzoline succinate
Reactant of Route 6
Cibenzoline succinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.